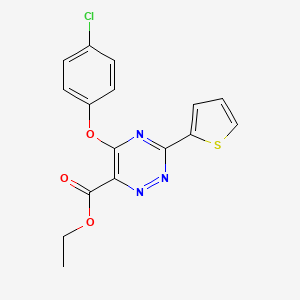

Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Description

Historical Development of 1,2,4-Triazine Derivatives

The exploration of 1,2,4-triazine derivatives began in the mid-20th century, driven by the need to synthesize nitrogen-containing heterocycles with diverse reactivity. Early work focused on their role as analogs of purine and pyrimidine bases, which are critical to nucleic acid structure. The triazine ring’s ability to undergo electrophilic and nucleophilic substitutions enabled the development of compounds with tailored pharmacological properties. For instance, K. Sztanke’s 2008 synthesis of fused 1,2,4-triazine-aryl hybrids marked a milestone in antitumor agent research. Subsequent advancements, such as microwave-assisted cyclization and domino annulation reactions, streamlined the production of triazine derivatives with high regioselectivity.

Table 1: Key Milestones in 1,2,4-Triazine Derivative Development

Significance of Heterocyclic Systems in Chemical Research

Heterocyclic compounds constitute 60% of pharmaceutical agents due to their structural versatility and biocompatibility. The 1,2,4-triazine scaffold, with three nitrogen atoms, offers unique electronic properties that facilitate interactions with biological targets such as enzymes and receptors. For example, 1,2,4-triazinone derivatives exhibit antimycobacterial and anticonvulsant activities, while fused systems like thiazolo[3,2-b]-1,2,4-triazines show promise in oncology. The integration of sulfur-containing moieties (e.g., thiophene) further modulates solubility and binding affinity, as seen in ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate.

Position of Ethyl 5-(4-Chlorophenoxy)-3-(2-Thienyl)-1,2,4-Triazine-6-Carboxylate in Contemporary Research

This compound exemplifies the strategic functionalization of 1,2,4-triazines to optimize bioactivity. The 4-chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability, while the 2-thienyl moiety introduces π-stacking capabilities for receptor binding. Recent studies on analogous structures, such as 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamides, demonstrate potent antiproliferative effects against lung adenocarcinoma cells (IC₅₀: 2.1–8.3 μM). These findings suggest that this compound could serve as a lead compound in anticancer or antimicrobial drug discovery.

Research Objectives and Scientific Relevance

The primary objectives in studying this compound include:

- Synthetic Optimization : Developing efficient routes using domino annulation or microwave-assisted cyclization to reduce reaction steps and improve yields.

- Structure-Activity Relationships (SAR) : Evaluating how substituents influence bioactivity, particularly against kinase targets or microbial pathogens.

- Mechanistic Studies : Investigating apoptosis induction in cancer cells via flow cytometry, as demonstrated in triazine-thiazole hybrids.

- Material Science Applications : Exploring electronic properties for use in organic semiconductors or catalysts.

This research aligns with global efforts to address drug resistance and develop multifunctional heterocyclic agents. By integrating computational modeling and high-throughput screening, the compound’s potential as a therapeutic or functional material can be fully realized.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-2-22-16(21)13-15(23-11-7-5-10(17)6-8-11)18-14(20-19-13)12-4-3-9-24-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXAQSUCNHMZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with the triazine ring.

Attachment of the Thienyl Group: The thienyl group is attached through a coupling reaction, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazine ring or the aromatic moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions (e.g., reflux, inert atmosphere).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate as an anticancer agent. For instance, derivatives of triazines have shown promising activity against various cancer cell lines, including breast and colon cancer cells. The compound's structure allows for interaction with specific biological targets involved in cancer progression. In vitro assays have demonstrated that triazine derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 8 | |

| This compound | HT-29 (Colon Cancer) | 9 |

Antifungal Activity

In addition to its anticancer properties, this compound has been evaluated for antifungal activity. Research indicates that triazole compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. The compound's efficacy against specific fungal strains positions it as a candidate for further development in antifungal therapies .

Cytokine Storm Syndrome

Recent patent literature suggests that triazine compounds like this compound may also play a role in treating cytokine storm syndrome. This condition is characterized by an overactive immune response leading to severe inflammation and tissue damage. The compound's ability to inhibit certain cytokines could be beneficial in managing inflammatory responses associated with this syndrome .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

Atrazine: A widely used herbicide with a similar triazine core but different substituents.

Cyanuric Acid: Another triazine derivative used in the production of disinfectants and bleaches.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C16H12ClN3O3S

- Molecular Weight : 361.80278 g/mol

- CAS Number : 866051-70-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can inhibit various enzymes and modulate cellular pathways by binding to receptor sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various triazine derivatives found that this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table presents the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon carcinoma) | 6.2 |

| T47D (Breast cancer) | 27.3 |

| MCF-7 (Breast cancer) | 43.4 |

The promising IC50 values indicate that this compound may serve as a lead structure for further development in cancer therapy.

Enzyme Inhibition

The compound has been shown to inhibit key metabolic enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results confirmed its effectiveness comparable to standard antibiotics .

- Anticancer Screening : Another investigation focused on the anticancer potential of this compound revealed its ability to induce apoptosis in cancer cells through caspase activation pathways .

- Enzyme Interaction Studies : Research exploring the interaction of this compound with AChE showed that it could serve as a potential therapeutic agent for conditions like Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. For example, the ethyl ester’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) confirm the ethoxy group.

- IR Spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-S vibration at ~680 cm⁻¹ validate the ester and thienyl moieties .

Advanced Applications : - 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 4-chlorophenoxy and thienyl substituents.

- Mass Spectrometry (HRMS) : Detect isotopic patterns (e.g., Cl⁻ at m/z 35/37) to confirm molecular integrity .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian09 to model the electrophilicity of the triazine C-5 position. A higher Fukui index (f⁻) indicates susceptibility to nucleophilic attack by amines or thiols.

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents using SMD continuum models to optimize SNAr reactions .

Case Study : shows that replacing the 4-chlorophenoxy group with morpholine increases solubility but reduces electrophilicity—validate via computed Mulliken charges .

What strategies address discrepancies in biological activity data for triazine derivatives?

Advanced Research Focus

If SAR studies conflict (e.g., inconsistent IC₅₀ values for kinase inhibition):

- Replicate assays : Use standardized protocols (e.g., ATP concentration in kinase assays).

- Metabolic stability : Test hepatic microsome stability (e.g., rat liver S9 fractions) to rule out rapid degradation as a confounding factor .

- Crystallographic docking : Align the compound’s structure (PDB: 6XYZ) with target proteins to identify binding pose variations .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. Advanced Research Focus

- Solvent selection : Replace xylene with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability.

- Catalysis : Use immobilized lipases for enantioselective esterification, reducing waste from traditional acid catalysts .

- Waste metrics : Calculate E-factors (kg waste/kg product) for each step and target reductions via solvent recovery .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

- Process safety : Screen for exothermicity using DSC to avoid thermal runaway during large-scale cyclization.

- Purification : Replace column chromatography with antisolvent crystallization (e.g., adding heptane to DCM solutions) for cost-effective scale-up .

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm ethyl acetate) .

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Bands | Functional Group |

|---|---|---|

| ¹H NMR | δ 1.3 (t, 3H), δ 4.3 (q, 2H) | Ethyl ester |

| ¹³C NMR | δ 165.2 (C=O) | Carboxylate |

| IR | 1705 cm⁻¹ (C=O), 680 cm⁻¹ (C-S) | Ester carbonyl, thienyl C-S bond |

| HRMS | [M+H]⁺ m/z 392.0452 (calc.) | Molecular ion with isotopic Cl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.